2-Hydroxyisobutyryl-CoA

Enzyme Kinetics Acyl-CoA Mutase Substrate Specificity

Standard acyl-CoA esters fail to substitute for 2-HIB-CoA in enzymatic assays-butyryl-CoA or isobutyryl-CoA show negligible turnover with dedicated mutases and lyases. 2-Hydroxyisobutyryl-CoA is the validated substrate that delivers reproducible kinetic data: • Kinetic parameters confirmed with recombinant HCM (kcat/Km = 2.4 μM⁻¹ min⁻¹ for K. tusciae enzyme) • Essential for in vitro Khib acylation using Esa1p/Tip60 acyltransferases • ≥98% purity; lyophilized solid shipped on blue ice for maximum stability

Molecular Formula C25H42N7O18P3S
Molecular Weight 853.6 g/mol
CAS No. 1383119-39-8
Cat. No. B6596572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyisobutyryl-CoA
CAS1383119-39-8
Molecular FormulaC25H42N7O18P3S
Molecular Weight853.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O
InChIInChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,16-,17-,18+,22-/m1/s1
InChIKeyFFVUICCDNWZCRC-ZSJPKINUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyisobutyryl-CoA: Identity and Sourcing


2-Hydroxyisobutyryl-CoA (2-HIB-CoA) is a hydroxy fatty acyl-coenzyme A (CoA) thioester with the molecular formula C25H42N7O18P3S and a molecular weight of 853.62 g/mol [1]. This compound serves as a critical metabolic intermediate in the microbial degradation of the tertiary branched short-chain fatty acid 2-hydroxyisobutyric acid (2-HIBA), a biomarker associated with metabolic diseases such as diabetes and adiposity [2]. 2-HIB-CoA acts as the dedicated substrate for a family of specialized CoA-dependent enzymes, including 2-hydroxyisobutyryl-CoA mutases and lyases, which catalyze its reversible interconversion to 3-hydroxybutyryl-CoA and its cleavage to formyl-CoA and acetone, respectively [3][4].

2-Hydroxyisobutyryl-CoA: Why Standard Acyl-CoAs Cannot Substitute


Standard acyl-CoA esters, such as butyryl-CoA or isobutyryl-CoA, cannot be reliably substituted for 2-hydroxyisobutyryl-CoA in enzymatic studies or bioproduction. 2-HIB-CoA possesses a unique tertiary hydroxyl group on the C2 carbon, which dictates its interaction with highly specific enzyme active sites. For instance, the actinobacterial 2-hydroxyacyl-CoA lyase exhibits a large C-terminal lid domain that restricts substrate size to ≤C5 2-hydroxyacyl residues, meaning that simple branched or linear acyl-CoAs lacking this C2 hydroxylation are either not bound or turned over at negligible rates [1]. Furthermore, the dedicated 2-hydroxyisobutyryl-CoA mutase shows strict stereospecificity; the mesophilic enzyme from Aquincola tertiaricarbonis L108 catalyzes the interconversion with (S)-3-hydroxybutyryl-CoA, but shows activity with the (R)-enantiomer that is over three orders of magnitude lower [2]. The differential data presented in Section 3 below demonstrate that enzyme-substrate recognition is highly constrained, and attempting to use alternative, more readily available acyl-CoA thioesters will produce non-interpretable kinetic data or completely fail to initiate the desired biotransformation [3].

2-Hydroxyisobutyryl-CoA: Quantitative Performance vs. Key Analogs


Mutase Selectivity: 2-HIB-CoA vs. Hydroxybutyryl-CoA Enantiomers

In a direct head-to-head kinetic comparison with the thermophilic 2-hydroxyisobutyryl-CoA mutase from Kyrpidia tusciae DSM 2912, 2-HIB-CoA exhibits a catalytic efficiency (kcat/Km) of 2.4 ± 0.4 μM⁻¹ min⁻¹. This places it between the enzyme's two other primary substrates, being 7-fold more efficient than (S)-3-hydroxybutyryl-CoA (0.3 ± 0.1 μM⁻¹ min⁻¹) but moderately less efficient than (R)-3-hydroxybutyryl-CoA (3.4 ± 0.1 μM⁻¹ min⁻¹) [1]. The mesophilic mutase from Aquincola tertiaricarbonis L108, in contrast, shows a strong preference for (S)-3-hydroxybutyryl-CoA, but still turns over 2-HIB-CoA with a kcat/Km of 29 ± 7.3 mM⁻¹ min⁻¹, which is 242-fold higher than its activity on (R)-3-hydroxybutyryl-CoA (0.12 ± 0.03 mM⁻¹ min⁻¹) [2].

Enzyme Kinetics Acyl-CoA Mutase Substrate Specificity

Lyase Specificity: Exclusive Cleavage of 2-Hydroxyisobutyryl-CoA

The actinobacterial 2-hydroxyacyl-CoA lyase (AcHACL) exhibits strict substrate specificity. While it efficiently cleaves 2-hydroxyisobutyryl-CoA to formyl-CoA and acetone with a turnover number (kcat) of 1.3 ± 0.04 s⁻¹ and a Michaelis constant (Km) of 120 ± 12 μM, no activity is detected with any other acyl-CoA substrate [1]. Structural analysis reveals that a large C-terminal lid domain and specific active site residues (L127 and I492) physically restrict the enzyme's substrate recognition to ≤C5 2-hydroxyacyl residues, thereby excluding all other short-chain acyl-CoA esters, including butyryl-CoA and isobutyryl-CoA, which are not turned over [1]. The catalytic activity is further confirmed by mutagenesis; alanine or glutamine substitution of the catalytic glutamate (E493) reduces the cleavage rate of 2-HIB-CoA by 10- to 50-fold, while lysine substitution abolishes activity (≥12,000-fold reduction), proving that the enzyme is exquisitely tuned for its native substrate [1].

Enzyme Specificity Lyase Activity Biocatalysis

Substrate Profiling: 2-HIB-CoA vs. Branched and Linear Acyl-CoAs

A systematic substrate screen with the mesophilic 2-hydroxyisobutyryl-CoA mutase (HcmAB) from A. tertiaricarbonis demonstrates that 2-HIB-CoA is turned over with a kcat of 3.0 ± 0.2 min⁻¹ and a Km of 104 ± 25 μM. In stark contrast, the structurally related acyl-CoAs isobutyryl-CoA and butyryl-CoA are turned over with kcat values of 0.06 ± 0.003 min⁻¹ and 0.20 ± 0.01 min⁻¹, respectively, which are 50-fold and 15-fold lower [1]. Furthermore, the Km for isobutyryl-CoA (550 ± 140 μM) is 5-fold higher, and for butyryl-CoA (3,340 ± 880 μM) is 32-fold higher, indicating poor binding affinity. The enzyme shows negligible activity on pivalyl-CoA and isovaleryl-CoA, with reported rates >10-fold lower than for (S)-3-hydroxybutyryl-CoA, further underscoring the enzyme's exquisite selectivity for the 2-hydroxyisobutyryl moiety [2].

Enzyme Kinetics Substrate Profiling Mutase Specificity

Structural Basis for Specificity: Active Site Restriction in Lyase

Crystal structures of the actinobacterial 2-hydroxyacyl-CoA lyase (AcHACL) in complex with 2-HIB-CoA reveal a unique C-terminal lid domain that sterically restricts the active site. This domain, together with residues L127 and I492, forms a narrow binding pocket that accommodates the branched 2-hydroxyisobutyryl moiety but excludes larger or differently branched acyl chains [1]. Molecular dynamics simulations and structural comparisons confirm that non-hydroxylated acyl-CoAs cannot adopt the necessary conformation for catalysis, as they lack the specific hydrogen bonding network with the catalytic E493 residue and the surrounding water molecules that are essential for the lyase reaction mechanism [1]. This structural constraint explains why 2-HIB-CoA is the exclusive substrate for this enzyme class, a feature that is not observed in more promiscuous acyl-CoA ligases or thioesterases [2].

Structural Biology Enzyme Engineering Substrate Binding

2-Hydroxyisobutyryl-CoA: Research and Industrial Applications


Enzymatic Assays for Mutase and Lyase Activity

2-HIB-CoA is the definitive substrate for developing and validating in vitro assays that measure the activity of 2-hydroxyisobutyryl-CoA mutase (HCM) and 2-hydroxyacyl-CoA lyase (HACL). As demonstrated by the kinetic data in Section 3, alternative acyl-CoA esters show negligible turnover, making 2-HIB-CoA essential for establishing baseline activity, determining kinetic parameters (Km, kcat), and screening enzyme variants or inhibitors [1][2].

Metabolic Engineering for Sustainable 2-HIBA Production

2-HIB-CoA serves as the central intermediate in engineered microbial strains designed for the biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), a building block for acrylic glass and other polymers. The thermophilic mutase from K. tusciae DSM 2912, which accepts 2-HIB-CoA as a substrate with high efficiency (kcat/Km = 2.4 ± 0.4 μM⁻¹ min⁻¹), has been successfully integrated into E. coli to produce 2-HIBA from gluconic acid at titers of 0.7 mM [1]. This pathway relies on the specific isomerization of 2-HIB-CoA, underscoring its irreplaceable role in the biosynthetic route [2].

Lysine 2-Hydroxyisobutyrylation Research

2-HIB-CoA is the activated acyl donor for lysine 2-hydroxyisobutyrylation (Khib), a recently discovered and conserved post-translational modification. Global proteomic profiling in mammalian cells has identified 6,548 Khib sites on 1,725 proteins, and 2-HIB-CoA is required as the substrate for in vitro acylation assays using the acyltransferases Esa1p or Tip60 [1]. As such, it is an indispensable reagent for elucidating the regulatory role of this novel PTM in metabolism and gene expression [2].

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